molecular formula C10H14O2 B12061906 (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

Cat. No.: B12061906
M. Wt: 166.22 g/mol
InChI Key: RXUUYFUQAGICCD-NLZKFAMNSA-N
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Description

The compound (1S,5R)-tricyclo[3.3.1.0³,⁷]nonane-3-carboxylic acid features a rigid tricyclic scaffold comprising fused cyclohexane and norbornane-like rings. This structure is critical in medicinal chemistry for designing conformationally restricted analogs with improved target affinity and metabolic stability .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)/t6-,7+,8?,10?

InChI Key

RXUUYFUQAGICCD-NLZKFAMNSA-N

Isomeric SMILES

C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)O

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid typically involves the synthesis of its tricyclic core followed by the introduction of the carboxylic acid group. Common synthetic routes include:

    Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the tricyclic core.

    Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through various functional group transformations, such as oxidation of alcohols or aldehydes.

Industrial Production Methods

Industrial production methods for (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Systems and Substituent Analysis

The following table summarizes key structural differences among analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features
(1S,5R)-tricyclo[3.3.1.0³,⁷]nonane-3-carboxylic acid (Target) Tricyclo[3.3.1.0³,⁷]nonane -COOH at C3 ~196.2 (est.) High rigidity, polar functional group
Spirotenuipesine A () Spiro[2,9-dioxatricyclo...] -OH, -CH₂OH, -CH₃ N/A Spiro junction, dioxepane ring
(1R,5S,9s)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid () Bicyclo[3.3.1]nonane -COOH at C9, -NH at C3 169.22 Nitrogen heteroatom, bicyclic framework
3,3,9-Trioxo-3λ⁶-thiabicyclo[3.3.1]nonane-7-carboxylic acid () Bicyclo[3.3.1]nonane -COOH at C7, sulfone (SO₂) at C3 232.25 Sulfone group, electron-withdrawing
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid () Bicyclo[3.3.1]nonane -COOH at C1, -CH₃ at C5 N/A Methyl substituent, simpler bicyclic core
Key Observations :
  • Heteroatom Influence : Nitrogen () and sulfur () substitutions alter electronic properties. For instance, the sulfone in increases acidity and metabolic resistance .
  • Stereochemistry : The (1S,5R) configuration in the target compound contrasts with the (1R,5S,9s) stereochemistry in , which may affect chiral recognition in biological systems .

Biological Activity

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H13O2
Molecular Weight165.21 g/mol
IUPAC Name(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid
InChI KeyZYHXYLQKZJXKAM-VIFPVBQESA-N

The biological activity of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid is primarily mediated through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structural features allow it to modulate biological functions effectively:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes responsible for metabolic processes.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Anticancer Activity

Recent research has highlighted the anticancer properties of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid:

  • Oxidative Stress Reduction : Studies indicate that this compound can reduce oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases.
  • Inflammation Modulation : It may also modulate inflammatory responses in the brain, contributing to its neuroprotective effects.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid against A549 lung cancer cells:

  • Methodology : The compound was administered at varying concentrations to assess its cytotoxic effects.
  • Results : The study found a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM, indicating significant anticancer potential.

Study 2: Neuroprotection in Animal Models

In another study focusing on neuroprotection:

  • Model : A rodent model was used to evaluate the effects of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid on cognitive function following induced oxidative stress.
  • Findings : Animals treated with the compound showed improved cognitive performance in maze tests compared to control groups.

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